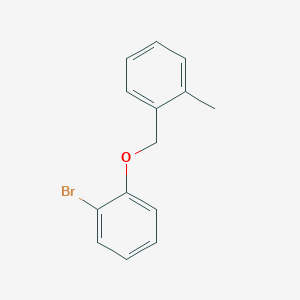

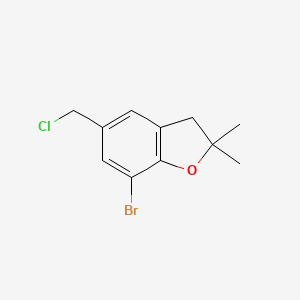

2-Bromophenyl-(2-methylbenzyl)ether

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research into bromophenols, including compounds similar to 2-Bromophenyl-(2-methylbenzyl)ether, has demonstrated significant antibacterial and antifungal properties. A study on bromophenols isolated from the marine red alga Rhodomela confervoides found that these compounds, including bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, exhibited notable activity against several strains of bacteria and fungi. Such findings underscore the potential of bromophenols as sources for new antibacterial and antifungal agents (N. Xu et al., 2003).

Cytotoxic and Anticancer Potential

Compounds structurally related to 2-Bromophenyl-(2-methylbenzyl)ether, extracted from the brown alga Leathesia nana, have displayed cytotoxicity against various human cancer cell lines. This highlights the potential application of bromophenols in cancer research and therapy. The diversity in dimerization patterns of these bromophenols suggests a range of mechanisms through which they can exert cytotoxic effects, offering insights into novel anticancer strategies (Xiuli Xu et al., 2004).

Antioxidant Activity

Bromophenols derived from marine algae have been found to possess potent antioxidant activities. For instance, bromophenols isolated from the red alga Symphyocladia latiuscula demonstrated strong radical-scavenging activity. This property suggests that bromophenols, akin to 2-Bromophenyl-(2-methylbenzyl)ether, could be valuable as natural antioxidants in pharmaceuticals, nutraceuticals, and food preservatives (Xiao-Juan Duan et al., 2007).

Enzyme Inhibition for Diabetes Management

Research on bromophenols, including those structurally similar to 2-Bromophenyl-(2-methylbenzyl)ether, has revealed their potential as enzyme inhibitors, particularly in the context of managing diabetes. For example, a study on the alpha-glucosidase inhibitory activity of a bromophenol from the red alga Polyopes lancifolia highlights the potential of such compounds in the development of treatments for type 2 diabetes, by modulating carbohydrate digestion and glucose absorption (Keunsung Kim et al., 2010).

Metabolic and Environmental Fate Studies

Investigations into the metabolism and environmental behavior of bromophenols, like 2-Bromophenyl-(2-methylbenzyl)ether, provide insights into their biotransformation pathways and persistence. One study exploring the metabolic pathways of 2,4,6-tribromophenol in rice plants underscores the complex interactions and transformation products that can occur in biological systems, potentially leading to the formation of hydroxylated and dimerized metabolites with environmental relevance (Qing Zhang et al., 2019).

Eigenschaften

IUPAC Name |

1-bromo-2-[(2-methylphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAKLCXGEKAQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)

![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)

![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)

![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)

![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)

![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)